molecular formula C17H14O5S B5037769 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate

Cat. No.: B5037769
M. Wt: 330.4 g/mol
InChI Key: SIZUTTYVOUKKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate is an organic compound belonging to the class of chromen-2-ones This compound is characterized by a chromen-2-one core structure with a methyl group at the 7th position, a phenyl group at the 4th position, and a methanesulfonate ester at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticoagulant activities.

    Industry: Used in the development of dyes, fragrances, and optical brighteners.

Mechanism of Action

The mechanism of action of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to penetrate bacterial cell membranes and disrupt cellular processes. The compound’s anti-inflammatory activity is linked to its inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl methanesulfonate is unique due to the presence of the methanesulfonate ester group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(7-methyl-2-oxo-4-phenylchromen-5-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-11-8-14-17(15(9-11)22-23(2,19)20)13(10-16(18)21-14)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZUTTYVOUKKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.